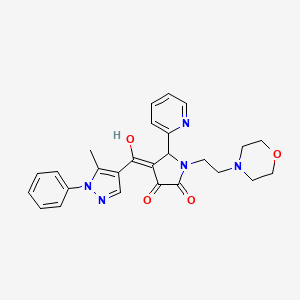

3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic molecule featuring a pyrrol-2-one core. Key structural attributes include:

- A 3-hydroxy group at position 3, which may participate in tautomerism or hydrogen bonding.

- A 2-morpholinoethyl substituent at position 1, likely enhancing solubility due to the morpholine ring’s polarity.

- A pyridin-2-yl group at position 5, contributing to electronic effects and binding affinity via nitrogen lone pairs.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4/c1-18-20(17-28-31(18)19-7-3-2-4-8-19)24(32)22-23(21-9-5-6-10-27-21)30(26(34)25(22)33)12-11-29-13-15-35-16-14-29/h2-10,17,23,32H,11-16H2,1H3/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJOKDHOJCSJRA-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=N5)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Core Structure : Pyrrolidine ring fused with a pyrazole moiety.

- Functional Groups : Hydroxy group, carbonyl group, morpholinoethyl side chain, and pyridine ring.

This unique arrangement of functional groups contributes to its biological activity.

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to our target molecule demonstrate effective radical scavenging abilities, attributed to their ability to donate hydrogen atoms or electrons .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 3-Hydroxy-Pyrazole Derivative | 25 | Antioxidant |

| Celecoxib | 30 | Antioxidant |

The antioxidant activity is essential for reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Activity

The compound is also positioned as a potential anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory response. A study reported that related compounds showed IC50 values against COX-II in the range of 0.52–22.25 μM .

| Compound | COX-II IC50 (μM) | Selectivity Index |

|---|---|---|

| PYZ16 | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

This selectivity indicates that the compound may provide therapeutic benefits with reduced side effects compared to traditional NSAIDs.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. The synthesized compound has been evaluated for its activity against various bacterial strains. For example, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

The biological activities of the compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to neutralize free radicals.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Membrane Disruption : Some pyrazole derivatives can disrupt microbial membranes, leading to cell death.

Study 1: Evaluation of Antioxidant Properties

In a controlled study, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, supporting its potential use as an antioxidant agent.

Study 2: Anti-inflammatory Efficacy in Animal Models

A study involving animal models demonstrated that administration of the compound resulted in a marked reduction in paw edema compared to control groups treated with saline. Histological examinations revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Comparison with Similar Compounds

Pyrazole Derivatives

- 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one (): Shares a 5-hydroxy-3-methylpyrazole substructure. Differs in the absence of a pyrrolone core and morpholinoethyl group. The chlorophenyl group may enhance lipophilicity compared to the target compound’s pyridinyl substituent .

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ():

- N-Aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines (): Contains diphenylpyrazole and aryl amine groups.

Pyrrolone/Pyridine Hybrids

- (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (): Combines pyridine and dihydropyrazole moieties.

Physicochemical Properties

- Hydrogen Bonding : The 3-hydroxy group in the target compound may form intramolecular hydrogen bonds with the adjacent carbonyl group, akin to hydroxypyrazoles in –3, which stabilize tautomeric forms .

- Solubility: The morpholinoethyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., ’s chlorophenyl group).

- Aromatic Interactions : The pyridin-2-yl and phenylpyrazole groups enable π-π stacking, similar to pyridine-containing DHODH inhibitors in .

Data Tables

Table 1: Structural Comparison

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole and pyrrolone precursors. Key steps include:

- Acylation: Use of acid chlorides (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride) under inert conditions with DCM as solvent .

- Morpholinoethyl Substitution: Employing nucleophilic substitution with 2-morpholinoethylamine, requiring controlled pH (7–8) and temperatures (40–60°C) to avoid side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .

- Optimization: Varying solvent polarity (e.g., DMF for sterically hindered steps) and catalysts (e.g., DMAP for acylation) can improve yields by 15–20% .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-2-yl proton signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z ~515) and fragmentation patterns .

- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phase .

Q. How do the functional groups (e.g., morpholinoethyl, pyrazole-carbonyl) influence solubility and reactivity?

- Methodological Answer:

- Solubility: The morpholinoethyl group enhances water solubility via hydrogen bonding, while the pyridin-2-yl moiety contributes to lipophilicity. Solvent selection (e.g., DMSO for biological assays) must balance these properties .

- Reactivity: The pyrrol-2(5H)-one core undergoes ring-opening under strong acidic/basic conditions, necessitating pH-neutral reaction environments .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer:

- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility (e.g., rotamers in the morpholinoethyl chain) causing split signals .

- Computational Validation: DFT calculations (e.g., Gaussian) model electronic environments to assign ambiguous peaks .

- X-ray Crystallography: Single-crystal analysis provides definitive bond angles/lengths (e.g., dihedral angle between pyrazole and pyrrolone rings ≈ 45°) .

Q. How can reaction kinetics be studied for the acylation step, and what mechanistic insights arise?

- Methodological Answer:

- Kinetic Profiling: Use in situ IR spectroscopy to track carbonyl disappearance (1720 cm⁻¹) under varying temperatures (Arrhenius plot for activation energy) .

- Mechanism: The acylation follows a two-step process: (1) nucleophilic attack by the pyrrolone oxygen, (2) elimination of HCl. Rate-limiting step is identified via Eyring analysis .

Q. What in silico approaches predict biological target interactions, and how are SAR studies designed?

- Methodological Answer:

- Molecular Docking: AutoDock Vina models interactions with kinases (e.g., JAK2) by aligning the pyridin-2-yl group in the ATP-binding pocket .

- SAR Framework: Synthesize analogs with:

- Pyrazole Modifications: Replace 5-methyl with halogens to assess steric/electronic effects .

- Morpholinoethyl Alternatives: Test piperazine or thiomorpholine derivatives for improved blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating inhibitory activity against inflammatory targets?

- Methodological Answer:

- Cell-Based Assays: Use LPS-induced RAW264.7 macrophages to measure TNF-α suppression (ELISA) .

- Dose-Response Curves: IC50 calculations with 8-point dilution series (0.1–100 µM) and nonlinear regression analysis (GraphPad Prism) .

- Controls: Include dexamethasone (positive) and vehicle (DMSO <0.1%) .

Q. What statistical methods address batch-to-batch variability in pharmacological data?

- Methodological Answer:

- ANOVA with Post Hoc Tests: Compare IC50 values across synthesis batches (n=3 replicates per batch) to identify outliers .

- Principal Component Analysis (PCA): Correlate purity (HPLC), yield, and bioactivity to isolate critical process parameters .

Contradiction Management

Q. How to reconcile discrepancies in reported biological activities across studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.